molecular formula C19H24N2O5 B13068368 Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate

Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate

Cat. No.: B13068368
M. Wt: 360.4 g/mol
InChI Key: LIWMKXVMRCARQL-ARFHVFGLSA-N
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Description

Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate is a complex organic compound with a unique structure It is characterized by its tetrahydropyrrolo[3,2-b]pyrrole core, which is substituted with benzyl, tert-butyl, and hydroxyl groups

Preparation Methods

The synthesis of Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydropyrrolo[3,2-b]pyrrole core, followed by the introduction of the benzyl, tert-butyl, and hydroxyl groups. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,6a-tetrahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate

InChI

InChI=1S/C19H24N2O5/c1-19(2,3)26-18(24)21-11-15(22)16-14(21)9-10-20(16)17(23)25-12-13-7-5-4-6-8-13/h4-10,14-16,22H,11-12H2,1-3H3/t14-,15+,16+/m0/s1

InChI Key

LIWMKXVMRCARQL-ARFHVFGLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@@H]1C=CN2C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C=CN2C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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